molecular formula C22H31N3O3 B2454488 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 1049410-81-2

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2454488
CAS No.: 1049410-81-2
M. Wt: 385.508
InChI Key: XXYJMELFELRNFE-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H31N3O3 and its molecular weight is 385.508. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-24-12-8-9-18(24)19(25-13-6-4-5-7-14-25)16-23-22(26)17-10-11-20(27-2)21(15-17)28-3/h8-12,15,19H,4-7,13-14,16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYJMELFELRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes an azepane ring, a pyrrole moiety, and a dimethoxybenzamide group. Its molecular formula is C21H31N3O3C_{21}H_{31}N_{3}O_{3} with a molecular weight of approximately 373.5 g/mol.

PropertyValue
Molecular FormulaC21H31N3O3
Molecular Weight373.5 g/mol
IUPAC NameThis compound
CAS Number1049474-05-6

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The presence of the azepane and pyrrole structures suggests potential interactions with neurotransmitter systems, particularly those related to glycine transporters.

Research indicates that compounds with similar structures have shown efficacy as inhibitors of GlyT1 (glycine transporter 1), which is crucial for neurotransmission in the central nervous system (CNS). The modification of the piperidine ring to an azepane has been associated with increased potency in inhibiting GlyT1, suggesting that this compound may exhibit enhanced CNS activity compared to its predecessors .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of GlyT1 with an IC50 value in the nanomolar range. Such potency indicates its potential for therapeutic applications in conditions like schizophrenia and other neurological disorders where glycine modulation is beneficial .

Case Studies

Case Study 1: CNS Penetration and Efficacy
A study evaluated the pharmacokinetic properties of related compounds and found favorable brain-to-plasma ratios, indicating good CNS penetration. This suggests that this compound may also exhibit similar properties, making it a candidate for further development in treating CNS disorders .

Case Study 2: Structure-Affinity Relationships
Research focusing on structure-affinity relationships has highlighted the importance of substituents on the azepane and pyrrole rings in determining biological activity. Variations in these groups can lead to significant changes in binding affinity and selectivity towards GlyT1, emphasizing the need for careful design in drug development processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.